Cas no 1781586-03-5 (bicyclo4.1.0heptane-2-carbonitrile)
bicyclo4.1.0heptane-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[4.1.0]heptane-2-carbonitrile
- bicyclo4.1.0heptane-2-carbonitrile
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- MDL: MFCD28654138
- Inchi: 1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2
- InChI Key: KHZRHCLYWZAFMT-UHFFFAOYSA-N
- SMILES: C12C(C1)CCCC2C#N
bicyclo4.1.0heptane-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-269225-1g |
bicyclo[4.1.0]heptane-2-carbonitrile |
1781586-03-5 | 95% | 1g |
$1057.0 | 2023-09-11 | |
| Enamine | EN300-269225-5g |
bicyclo[4.1.0]heptane-2-carbonitrile |
1781586-03-5 | 95% | 5g |
$3065.0 | 2023-09-11 | |
| Enamine | EN300-269225-10g |
bicyclo[4.1.0]heptane-2-carbonitrile |
1781586-03-5 | 95% | 10g |
$4545.0 | 2023-09-11 | |
| Ambeed | A861656-1g |
Bicyclo[4.1.0]heptane-2-carbonitrile |
1781586-03-5 | 95% | 1g |
$1011.0 | 2024-04-15 | |
| Enamine | EN300-269225-0.05g |
bicyclo[4.1.0]heptane-2-carbonitrile |
1781586-03-5 | 95.0% | 0.05g |
$245.0 | 2025-03-20 | |
| Enamine | EN300-269225-0.1g |
bicyclo[4.1.0]heptane-2-carbonitrile |
1781586-03-5 | 95.0% | 0.1g |
$366.0 | 2025-03-20 | |
| Enamine | EN300-269225-0.25g |
bicyclo[4.1.0]heptane-2-carbonitrile |
1781586-03-5 | 95.0% | 0.25g |
$524.0 | 2025-03-20 | |
| Enamine | EN300-269225-0.5g |
bicyclo[4.1.0]heptane-2-carbonitrile |
1781586-03-5 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
| Enamine | EN300-269225-1.0g |
bicyclo[4.1.0]heptane-2-carbonitrile |
1781586-03-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
| Enamine | EN300-269225-2.5g |
bicyclo[4.1.0]heptane-2-carbonitrile |
1781586-03-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 |
bicyclo4.1.0heptane-2-carbonitrile Suppliers
bicyclo4.1.0heptane-2-carbonitrile Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on bicyclo4.1.0heptane-2-carbonitrile
Bicyclo4.1.0heptane-2-carbonitrile (CAS No. 1781586-03-5): A Comprehensive Overview
Bicyclo4.1.0heptane-2-carbonitrile, identified by its CAS number 1781586-03-5, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This bicyclic structure, featuring a heptane backbone with two fused rings, presents unique chemical properties that make it a valuable scaffold for the development of novel therapeutic agents. The nitrile functional group at the second carbon position adds an additional layer of reactivity, enabling diverse synthetic transformations and biological interactions.
The structural framework of Bicyclo4.1.0heptane-2-carbonitrile imparts distinct physicochemical characteristics, including a high degree of rigidity and conformational stability. These attributes are particularly advantageous in drug design, where molecular stability is often critical for optimal pharmacokinetic profiles. The compound's bicyclic nature also facilitates the exploration of novel binding modes and interactions with biological targets, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has increasingly focused on leveraging heterocyclic compounds to develop innovative treatments for various diseases. Among these, bicyclic structures have emerged as particularly versatile scaffolds due to their ability to mimic natural product motifs and exhibit enhanced binding affinity. Bicyclo4.1.0heptane-2-carbonitrile exemplifies this trend, as its unique architecture allows for the integration of multiple pharmacophoric elements within a single molecular entity.
One of the most compelling aspects of Bicyclo4.1.0heptane-2-carbonitrile is its potential as a building block for the synthesis of more complex derivatives. The nitrile group serves as a versatile handle for further functionalization, enabling chemists to introduce additional pharmacological moieties or modify existing ones with precision. This flexibility has opened up new avenues for drug discovery, particularly in the realm of targeted therapy and personalized medicine.
Recent studies have highlighted the importance of molecular diversity in the development of effective therapeutics. By exploring structurally diverse compounds like Bicyclo4.1.0heptane-2-carbonitrile, researchers can uncover novel mechanisms of action and overcome issues related to drug resistance. The compound's unique chemical profile has already inspired several innovative synthetic strategies aimed at optimizing its pharmacological properties.
The nitrile group in Bicyclo4.1.0heptane-2-carbonitrile plays a crucial role in its reactivity and biological activity. Nitriles are well-known for their ability to participate in various chemical reactions, including nucleophilic addition, hydrolysis, and decarboxylation, which can be harnessed to develop multifunctional drug candidates. Furthermore, the electronic properties of the nitrile group can influence the overall pharmacokinetics and pharmacodynamics of derived compounds, making it an essential feature to consider during drug design.
In conclusion, Bicyclo4.1.0heptane-2-carbonitrile (CAS No. 1781586-03-5) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and functional groups make it an ideal candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.
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